5-(3-chlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide
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Overview
Description
5-(3-chlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a suitable catalyst.
Attachment of the nitrophenyl group: This can be done through a nucleophilic substitution reaction using 2-nitroaniline and a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Exploration as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorophenyl)-N-(2-nitrophenyl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.
5-(3-chlorophenyl)-N-(2-nitrophenyl)pyrrole-2-carboxamide: Similar structure with a pyrrole ring instead of a furan ring.
Uniqueness
The unique combination of the furan ring with chlorophenyl and nitrophenyl groups may impart distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-12-5-3-4-11(10-12)15-8-9-16(24-15)17(21)19-13-6-1-2-7-14(13)20(22)23/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCUZIUZUOOYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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